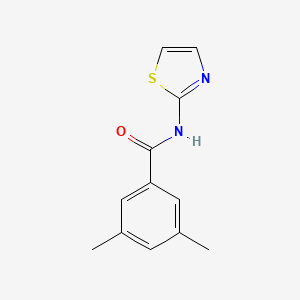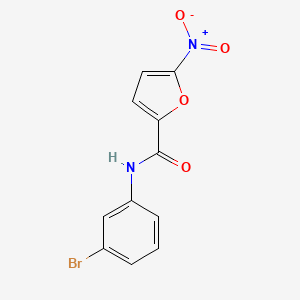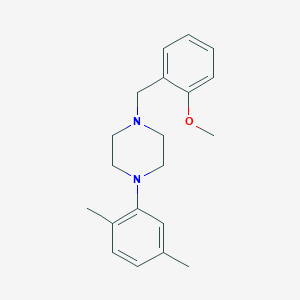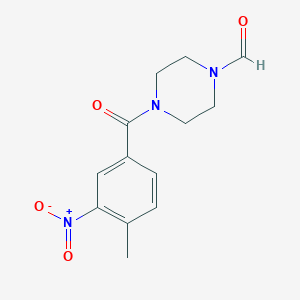![molecular formula C15H17N3O3S B5709127 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide, also known as MRS1477, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide exerts its effects by binding to and activating the P2Y~14~ receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the immune system and the central nervous system. Activation of the P2Y~14~ receptor by N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide leads to downstream signaling that results in the inhibition of cell growth, the reduction of inflammation, and the improvement of glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of glucose tolerance and insulin sensitivity. In addition, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has several advantages for lab experiments, including its high potency and selectivity for the P2Y~14~ receptor, its favorable pharmacokinetic profile, and its ability to modulate various disease pathways. However, there are also some limitations to using N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.
Future Directions
There are several future directions for research on N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide, including the development of more potent and selective analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the optimal dosing regimen and safety profile of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide in vivo.
Synthesis Methods
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide can be synthesized using a multistep process that involves the reaction of 3-pyridinecarboxylic acid with N-methylglycine, followed by the addition of p-toluenesulfonyl chloride and 4-methylphenylboronic acid. The resulting compound is then treated with lithium aluminum hydride to yield N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide.
Scientific Research Applications
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the P2Y~14~ receptor. In inflammation research, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has been shown to reduce inflammation by inhibiting the activation of the NLRP3 inflammasome. In metabolic disorder research, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-5-7-14(8-6-12)22(20,21)18(2)11-15(19)17-13-4-3-9-16-10-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZYJMFTYHPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[Methyl-(toluene-4-sulfonyl)-amino]-N-pyridin-3-yl-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)

![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)

![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)


![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)